molecular formula C6H8N2O B1627363 1-(1H-imidazol-5-yl)propan-2-one CAS No. 127663-84-7

1-(1H-imidazol-5-yl)propan-2-one

Cat. No.: B1627363
CAS No.: 127663-84-7
M. Wt: 124.14 g/mol
InChI Key: RNOIWXBKKFAIJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-imidazol-5-yl)propan-2-one is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an imidazole ring attached to a propan-2-one moiety. Imidazole derivatives are known for their broad range of biological and chemical properties, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-imidazol-5-yl)propan-2-one typically involves the reaction of imidazole with appropriate alkylating agents under controlled conditions. One common method is the alkylation of imidazole with 2-bromopropan-2-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of imidazole derivatives, including this compound, often involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(1H-imidazol-5-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1H-imidazol-5-yl)propan-2-one has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(1H-imidazol-5-yl)propan-2-one involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. Additionally, the compound can interact with biological membranes, affecting their permeability and function. These interactions contribute to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1H-imidazole
  • 2-methylimidazole
  • 4-methylimidazole
  • 1H-benzimidazole

Uniqueness

1-(1H-imidazol-5-yl)propan-2-one is unique due to the presence of the propan-2-one moiety, which imparts distinct chemical reactivity and biological properties compared to other imidazole derivatives. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications .

Properties

IUPAC Name

1-(1H-imidazol-5-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)2-6-3-7-4-8-6/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNOIWXBKKFAIJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595921
Record name 1-(1H-Imidazol-5-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127663-84-7
Record name 1-(1H-Imidazol-5-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1H-imidazol-5-yl)propan-2-one
Reactant of Route 2
Reactant of Route 2
1-(1H-imidazol-5-yl)propan-2-one
Reactant of Route 3
Reactant of Route 3
1-(1H-imidazol-5-yl)propan-2-one
Reactant of Route 4
Reactant of Route 4
1-(1H-imidazol-5-yl)propan-2-one
Reactant of Route 5
Reactant of Route 5
1-(1H-imidazol-5-yl)propan-2-one
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
1-(1H-imidazol-5-yl)propan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.